2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC13675579
Molecular Formula: C14H12ClN5O3
Molecular Weight: 333.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12ClN5O3 |
|---|---|
| Molecular Weight | 333.73 g/mol |
| IUPAC Name | 2-(6-benzamidopurin-9-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H11N5O3.ClH/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9;/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22);1H |
| Standard InChI Key | ZYBDLJAUDRCYFQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, 2-(6-benzamidopurin-9-yl)acetic acid hydrochloride, reflects its three key structural components:
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A purine nucleus (9H-purine) substituted at the 6-position with a benzamido group () .
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An acetic acid moiety () linked to the purine’s 9-position via a methylene bridge .
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A hydrochloride salt formed by protonation of the acetic acid’s carboxylate group .
The purine ring system, a bicyclic structure comprising fused pyrimidine and imidazole rings, provides a planar aromatic scaffold capable of -stacking interactions with biological targets like DNA or enzymes. Substituents at the 6-position (benzamido) and 9-position (acetic acid) introduce steric and electronic modifications that influence solubility and target binding.
Stereoelectronic Features
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Benzamido Group: The electron-withdrawing amide () at C6 withdraws electron density from the purine ring, potentially enhancing reactivity toward nucleophilic attack at C2 or C8 .
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Acetic Acid Side Chain: The carboxylate group () confers water solubility at physiological pH, while the methylene spacer () allows flexibility in molecular docking .
The hydrochloride salt form improves crystallinity and storage stability, as evidenced by its inclusion in commercial catalogs .
Physicochemical Data
Key physicochemical parameters are summarized below:
Notably, melting point, boiling point, and density data remain unreported in public sources, highlighting gaps in its physical characterization .
Synthesis and Production
Synthetic Routes
The compound is synthesized via a multi-step sequence starting from adenine or its derivatives :
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Adenine Functionalization:
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Ester Hydrolysis:
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Salt Formation:
Industrial Production
Scale-up synthesis faces challenges due to:
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Purification Complexity: The polar carboxylic acid and hydrochloride groups necessitate chromatographic or recrystallization techniques .
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Yield Optimization: Reported lab-scale yields for analogous purine derivatives rarely exceed 40–60%, suggesting room for catalytic or procedural improvements .
Major suppliers, including AK Scientific and ChemScene, offer the compound at research-scale quantities (1 mg–1 g) with prices ranging from $125–$688 per gram .
| Hazard Statement | Description | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves; avoid contact |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use in fume hood |
First Aid Measures
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Inhalation: Move to fresh air; administer oxygen if breathing is labored .
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Skin Contact: Wash with soap and water; remove contaminated clothing .
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Eye Exposure: Rinse with water for 15 minutes; seek medical attention .
Storage recommendations include airtight containers under nitrogen at 2–8°C .
| Supplier | Purity | Price Range (per gram) | Catalog Number |
|---|---|---|---|
| AK Scientific, Inc. | ≥95% | $500–$600 | 1681EL |
| TargetMol Chemicals | ≥97% | $600–$700 | T77624 |
| ChemScene | ≥97% | $650–$750 | CS-0047311 |
Pricing reflects small-scale synthesis costs and demand from academic and pharmaceutical screening programs .
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